Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-
Description
This compound belongs to the pyridopyrimidinone family, characterized by a fused pyridine-pyrimidine core. Its structure includes a 5,6,7,8-tetrahydro scaffold, a phenyl group at position 3, a 3-pyridinylmethylthio substituent at position 2, and a 6-(trifluoromethyl)-benzimidazole moiety at position 4. The trifluoromethyl group and benzimidazole ring contribute to metabolic stability and binding affinity, while the pyridinylmethylthio substituent may influence selectivity toward specific protein domains .
Properties
Molecular Formula |
C27H21F3N6OS |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-phenyl-2-(pyridin-3-ylmethylsulfanyl)-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H21F3N6OS/c28-27(29,30)18-8-9-22-23(13-18)33-25(32-22)35-12-10-21-20(15-35)24(37)36(19-6-2-1-3-7-19)26(34-21)38-16-17-5-4-11-31-14-17/h1-9,11,13-14H,10,12,15-16H2,(H,32,33) |
InChI Key |
UZYPTHRNTWOSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CN=CC=C4)C5=NC6=C(N5)C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Amino-Nicotinic Acid
One prominent method involves the treatment of 4-amino-nicotinic acid with specific reagents to yield Pyrido[4,3-d]pyrimidin-4(3H)-one. The process typically includes:
Reagents : 4-amino-nicotinic acid and amines.
Conditions : The reaction can be facilitated by heating or prolonged contact with amines, leading to cyclization.
Yields : This method has been reported to yield varying amounts depending on the specific conditions used (Ismail & Wibberley, 1967).
Reaction with Amidine Compounds
Another effective route involves using amidine compounds in combination with 3-aminopyridine derivatives:
Reagents : A 3-aminopyridine-4-carboxylic acid and an amidine compound.
Catalyst : Sodium acetate is often employed as a nucleophilic catalyst.
Reaction Conditions : The mixture is typically refluxed in organic solvents like ethylene glycol monomethyl ether for 4 to 10 hours.
Yield : This method can achieve high yields (up to 88%) with minimal side products, making it suitable for large-scale production (Patent CN104130256A).
Directed Lithiation Method
This method utilizes the directed lithiation of substituted pyridine derivatives:
Reagents : 2-substituted 5-aminopyridines treated with butyllithium and tetramethylethylenediamine.
Conditions : The reaction occurs at low temperatures (~ -10°C), followed by quenching with carbon dioxide.
Subsequent Reactions : The resulting carboxylic acids are then reacted with formamide or formamidine acetate to form Pyrido[4,3-d]pyrimidin-4(3H)-one.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Synthesis from 4-amino-nicotinic acid | 4-amino-nicotinic acid, amines | Heat or prolonged contact | Varies |
| Reaction with amidine compounds | 3-aminopyridine-4-carboxylic acid, amidine | Reflux in organic solvent | Up to 88% |
| Directed lithiation | 2-substituted 5-aminopyridines | Low temperature | Not specified |
The choice of solvents and reaction conditions plays a critical role in the synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one. Common solvents include:
- Ethylene glycol monomethyl ether
- Toluene
- Tetrahydrofuran (THF)
These solvents are selected based on their ability to dissolve reactants and facilitate the desired reactions while minimizing side reactions.
Optimization Strategies
To enhance yields and reduce by-products, several optimization strategies can be employed:
Adjusting the molar ratios of reactants.
Modifying reaction temperatures and times.
Utilizing more efficient catalysts or alternative solvents.
Common Challenges
Challenges in synthesizing Pyrido[4,3-d]pyrimidin-4(3H)-one include:
Low yields associated with certain methods.
Formation of side products during reactions.
These challenges necessitate careful optimization of each synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Calcilytic Agents
One of the most notable applications of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is their use as calcilytic agents. These compounds can suppress calcium receptor activity, making them valuable in treating conditions related to calcium homeostasis. The following conditions have been studied:
- Hypoparathyroidism : Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives can help manage hypoparathyroidism by modulating parathyroid hormone levels and improving calcium metabolism in patients .
- Osteoporosis and Osteopenia : These compounds have shown promise in the treatment of osteoporosis and osteopenia by promoting bone density and reducing the risk of fractures .
- Paget's Disease : Their ability to influence bone remodeling processes makes them potential candidates for treating Paget's disease .
Inhibition of Histone Demethylases
Recent studies have highlighted the potential of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of histone demethylases, specifically the KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation, and their inhibition can have significant implications for cancer therapy:
- Cancer Treatment : By inhibiting histone demethylases, these compounds may help restore normal gene expression patterns in cancer cells, thereby inhibiting tumor growth .
- Cell Permeability : The derivatives exhibit good cell permeability, making them suitable for therapeutic applications where cellular uptake is critical .
Synthesis and Characterization
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been extensively documented. Methods include:
- Cyclization Reactions : Treatment of 4-amino-nicotinic acid or its derivatives with various amines leads to the formation of pyrido[4,3-d]pyrimidin-4(3H)-ones .
- Characterization Techniques : The structures of synthesized compounds are confirmed using techniques such as IR spectroscopy, NMR spectroscopy (both and ), and elemental analysis .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives in clinical settings:
- A study demonstrated that a specific derivative significantly reduced parathyroid hormone levels in rat models, suggesting a potential pathway for treating hypoparathyroidism .
- Another investigation into the inhibition of KDM enzymes showed that certain derivatives could effectively reduce tumor cell viability in vitro, indicating their potential as anti-cancer agents .
Mechanism of Action
The mechanism of action of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Research Implications
The target compound’s unique profile positions it as a lead candidate for dual EGFRWT/EGFRT790M inhibition and apoptosis induction. Its structural complexity, however, presents synthetic challenges compared to simpler pyridopyrimidinones. Future studies should explore its pharmacokinetics and toxicity, leveraging insights from analogues like 8a, which showed a 5.3-fold increase in caspase-3 levels .
Biological Activity
Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings on the biological activity of the compound Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- , highlighting its anticancer potential and enzymatic interactions.
Overview of Biological Activity
The pyrido[4,3-d]pyrimidine scaffold is known for its diverse pharmacological properties. Recent studies indicate that derivatives of this compound possess significant anticancer activity and can act as inhibitors for various enzymes involved in cancer progression.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.099 µM against wild-type EGFR and 0.123 µM against the mutant form (EGFR T790M), indicating potent inhibitory effects on cell proliferation in cancer cell lines such as PC-3 and MCF-7 .
- Cytotoxic Effects : Compounds derived from this scaffold have been evaluated for their cytotoxicity against various cancer cell lines. For instance, specific derivatives showed IC50 values ranging from 7.23 to 16.2 μM against A-549 lung cancer cells, comparable to established chemotherapeutics like erlotinib (IC50 = 6.53 μM) .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation. Notably, one derivative led to a 5.3-fold increase in caspase-3 levels in treated PC-3 cells, suggesting a strong apoptotic response .
Enzymatic Inhibition
The pyrido[4,3-d]pyrimidine derivatives also demonstrate inhibitory effects on histone demethylases:
- JmjC Histone Demethylases : Certain derivatives have been identified as potent inhibitors of JmjC histone demethylases (KDMs), specifically KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and cancer progression .
- Selectivity and Binding : Structure-based design has allowed for the optimization of these compounds to enhance their selectivity towards specific KDMs while maintaining cellular permeability, making them promising candidates for further development in cancer therapy .
Metabolic Stability
Research indicates that the metabolic profile of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is influenced by aldehyde oxidase (AO) activity:
- Metabolism Studies : One study noted that certain compounds exhibited moderate clearance in mouse liver microsomes but were rapidly metabolized in vivo due to AO activity. Modifications at the C2 position significantly reduced AO substrate characteristics, enhancing metabolic stability .
Summary of Findings
| Activity | Details |
|---|---|
| EGFR Inhibition | IC50 values: Wild-type EGFR 0.099 µM; Mutant EGFR T790M 0.123 µM |
| Cytotoxicity | Effective against A-549 (IC50 range: 7.23 - 16.2 μM); Comparable to erlotinib |
| Apoptosis Induction | Significant increase in caspase-3 levels (5.3-fold) |
| Histone Demethylase Inhibition | Potent against KDM4 and KDM5; structure-based optimization for selectivity |
| Metabolic Stability | Reduced AO substrate characteristics with C2 modifications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
